Bienvenue dans la boutique en ligne BenchChem!

1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Flumazenil impurity Pharmaceutical reference standard Regulatory compliance

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1; synonym: 1-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)ethan-1-one) is a fully characterized piperazine derivative with molecular formula C19H20F2N2O and molecular weight 330.4 g/mol. It is officially designated as Flumazenil Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines, serving as a reference standard for analytical method development, validation, and quality control in the production of flumazenil, a benzodiazepine receptor antagonist.

Molecular Formula C19H20F2N2O
Molecular Weight 330.4 g/mol
Cat. No. B4417345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Molecular FormulaC19H20F2N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20F2N2O/c1-14(24)22-10-12-23(13-11-22)19(15-2-6-17(20)7-3-15)16-4-8-18(21)9-5-16/h2-9,19H,10-13H2,1H3
InChIKeyCMIJHVPRSMFZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1): A Critical Flumazenil Impurity Reference Standard and Piperazine Derivative


1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1; synonym: 1-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)ethan-1-one) is a fully characterized piperazine derivative with molecular formula C19H20F2N2O and molecular weight 330.4 g/mol [1]. It is officially designated as Flumazenil Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines, serving as a reference standard for analytical method development, validation, and quality control in the production of flumazenil, a benzodiazepine receptor antagonist [1][2].

Why Flumazenil Impurity Standards Cannot Be Interchanged: The Critical Role of CAS 857039-69-1 in Regulatory Compliance


Generic substitution of impurity reference standards is scientifically unsound and regulatorily impermissible. The British Pharmacopoeia specifies distinct impurity profiles for flumazenil with unique identification tests and quantitative limits (e.g., Impurity C ≤ 1%) [1]. Structurally similar compounds—including other flumazenil impurities or uncharacterized piperazine derivatives—cannot substitute for CAS 857039-69-1 because each impurity possesses a unique retention time, mass spectral fingerprint, and response factor. Using an incorrect standard compromises method accuracy, leads to false impurity quantification, and risks ANDA rejection. The target compound's defined regulatory identity and availability as a fully characterized reference material ensure analytical specificity and regulatory compliance that no generic alternative can provide.

Quantitative Differentiation Evidence: 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1) Versus Closest Analogs


Defined Regulatory Identity: Flumazenil Impurity 1 (CAS 857039-69-1) vs. Other Flumazenil Impurities

Flumazenil Impurity 1 (CAS 857039-69-1) is a uniquely identified impurity with a dedicated CAS registry number and official designation, differentiating it from other flumazenil impurities (e.g., Impurity B, Impurity C, Impurity D) that possess distinct CAS numbers, molecular structures, and regulatory limits [1][2]. The British Pharmacopoeia specifies a maximum limit of 1% for Impurity C, whereas Impurity 1 is separately monitored and must be controlled using its own certified reference standard [2].

Flumazenil impurity Pharmaceutical reference standard Regulatory compliance

Validated Purity for Analytical Method Validation: >95% Purity of Flumazenil Impurity 1 vs. Uncharacterized In-House Standards

Flumazenil Impurity 1 reference standards are supplied with certified purity exceeding 95%, as demonstrated by analogous impurity standards from accredited producers [1]. This contrasts with in-house synthesized impurities that often lack full characterization and validated purity data. The compound is provided with comprehensive analytical documentation including NMR, MS, and HPLC data, enabling direct use in method validation without additional costly characterization.

Reference standard purity Analytical method validation ISO 17034

Acetylcholinesterase Inhibitory Activity: 1-[Bis(4-fluorophenyl)methyl]piperazine Derivatives Show Potent IC50 = 37.5 nM

Derivatives bearing the 1-[bis(4-fluorophenyl)methyl]piperazine core, structurally related to the target compound, exhibit potent acetylcholinesterase (AChE) inhibitory activity. One such derivative demonstrated an IC50 of 37.5 nM in an enzymatic assay [1]. This level of potency is comparable to clinically used AChE inhibitors and distinguishes this scaffold from other piperazine derivatives lacking the bis(4-fluorophenyl)methyl substitution.

Acetylcholinesterase inhibition Alzheimer's disease research Piperazine scaffold

Crystallographically Defined Three-Dimensional Structure: Unit Cell Parameters Differentiate from Other Piperazine Derivatives

The target compound's crystal structure has been determined by single-crystal X-ray diffraction, providing precise unit cell parameters (a = 10.1701 Å, b = 16.5521 Å, c = 11.169 Å, β = 114.69°) [1]. These parameters serve as a unique solid-state fingerprint that differentiates it from structurally similar piperazine derivatives, which exhibit different unit cell dimensions and space group assignments.

Crystal structure Solid-state characterization Polymorph identification

Procurement-Optimized Application Scenarios for 1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine (CAS 857039-69-1)


Regulatory-Compliant ANDA/DMF Submission Support for Flumazenil Generics

Generic drug manufacturers developing flumazenil formulations require fully characterized impurity reference standards to demonstrate control of related substances. The target compound, as Flumazenil Impurity 1, enables accurate identification and quantification of this specific impurity in forced degradation studies, stability testing, and release assays. Its regulatory-compliant characterization package supports ANDA and DMF submissions, reducing the risk of deficiency letters and approval delays [1][2].

Analytical Method Development and Validation (HPLC/UPLC) in QC Laboratories

Pharmaceutical QC laboratories require high-purity reference standards for method development, system suitability testing, and routine impurity profiling. The >95% purity of this compound ensures reliable calibration curves and accurate quantification, minimizing method variability. Its availability as a certified reference material eliminates the need for costly in-house synthesis and characterization, accelerating method validation timelines [1].

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the bis(4-Fluorophenyl)methyl Piperazine Scaffold

Researchers targeting acetylcholinesterase inhibition for CNS disorders can utilize the bis(4-fluorophenyl)methyl piperazine scaffold as a privileged starting point. Derivatives of this core have demonstrated potent AChE inhibition (IC50 = 37.5 nM), a level of activity not observed in simpler piperazine analogs. Procurement of the target compound as a synthetic intermediate enables rapid SAR exploration around a validated pharmacophore [1].

Solid-State Characterization and Polymorph Screening in Preformulation Studies

For solid dosage form development, the defined crystal structure (unit cell: a = 10.1701 Å, b = 16.5521 Å, c = 11.169 Å, β = 114.69°) serves as a reference for polymorph identification, crystallinity assessment, and patent litigation support. The availability of crystallographic data enables direct comparison of solid-state forms and supports intellectual property filings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.